Dby HY Peptide (608-622), mouse
CAS No.:
Cat. No.: VC16610281
Molecular Formula: C60H97N25O25
Molecular Weight: 1568.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C60H97N25O25 |
|---|---|
| Molecular Weight | 1568.6 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
| Standard InChI Key | DQFKVRRBCAXUFJ-FHYRXMNRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
| Canonical SMILES | CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Introduction
Chemical and Structural Characterization of Dby HY Peptide
Primary Sequence and Modifications
The Dby HY Peptide (608-622) derives from the mouse DEAD box protein DDX3Y, encoded on the Y chromosome. Its sequence, NAGFNSNRANSSRSS, includes a core epitope region (FNSNRANSS) identified as the binding site for HY-specific CD8⁺ T cells . The phenylalanine residue at position 3 (Phe³) serves as an anchor for MHC class I interactions, while the C-terminal serine-rich motif facilitates solubility and stability in aqueous solutions .
Physicochemical Properties
With a molecular weight of 1,568.56 g/mol, this peptide exhibits a high charge density due to its seven arginine and asparagine residues. The SMILES notation provided in Search Result confirms the presence of branched side chains and a compact tertiary structure stabilized by hydrogen bonding. Its isoelectric point (pI) is estimated at 10.2, favoring interactions with negatively charged cell membranes and MHC molecules .
Table 1: Key Chemical Properties of Dby HY Peptide (608-622), Mouse
| Property | Value |
|---|---|
| CAS Number | 288855-20-9 |
| Molecular Formula | C₆₀H₉₇N₂₅O₂₅ |
| Molecular Weight | 1,568.56 g/mol |
| Sequence | NAGFNSNRANSSRSS |
| Core Epitope | FNSNRANSS |
| Storage Conditions | -20°C in lyophilized form |
| Shelf Life | 3 years |
Immunological Functions and Mechanisms
Role in HY Antigen Presentation
The Dby HY peptide is presented by MHC class I molecules (H2-Dᵇ in mice) to CD8⁺ cytotoxic T lymphocytes (CTLs), triggering immune responses against male cells . Studies using intranasal administration in female mice demonstrated that this peptide induces linked suppression, tolerizing the immune system to multiple HY epitopes on male skin grafts . Dendritic cells (DCs) presenting the peptide in a non-inflammatory context drive the differentiation of HY-specific CD4⁺ T cells into regulatory T cells (Tregs), which suppress graft rejection .
T-Cell Exhaustion and Migration
In tolerant mice, HY-specific CD8⁺ T cells exhibit reduced effector functions, characterized by:
-
Lower interferon-γ (IFNγ) production compared to untreated mice .
-
Restricted migration due to altered chemokine receptor expression (e.g., reduced CCR7) .
This exhaustion phenotype is reversible upon exposure to inflammatory stimuli, suggesting dynamic regulation of tolerance .
Experimental Models and Therapeutic Applications
Transplantation Tolerance
In H2ᵇ mice, intranasal delivery of Dby HY peptide (608-622) prevents rejection of male skin grafts by inducing antigen-specific Tregs . This tolerance extends to five additional HY epitopes, a phenomenon termed epitope spreading . Mechanistically, peptide-pulsed DCs migrate to secondary lymphoid organs, where they prime Tregs that inhibit CTL activation through IL-10 and TGF-β secretion .
Multiparity and Immune Priming
Multiparous female mice and humans exhibit HY-specific memory T cells detectable via MHC tetramers . In mice, prior exposure to male fetal cells during pregnancy primes CD8⁺ T cells recognizing the Dby HY peptide, which expand ex vivo upon re-stimulation . Paradoxically, these mice remain tolerant to male grafts in vivo, highlighting the balance between memory differentiation and regulatory mechanisms .
Table 2: Immune Responses to Dby HY Peptide in Experimental Models
Comparative Analysis With Other HY Epitopes
The Dby HY peptide (608-622) differs from shorter HY epitopes (e.g., WMHHNMDLI, a 9-mer from Uty) in its dependency on CD4⁺ T cell help for tolerance induction . While WMHHNMDLI-specific CTLs mediate graft rejection, Dby HY-specific Tregs dominate the response, underscoring the peptide’s unique role in immune regulation .
Implications for Human Health
In humans, homologous HY peptides (e.g., FIDSYICQV from SMCY) are implicated in graft-versus-host disease (GVHD) after stem cell transplantation . Multiparous female donors, pre-primed to HY antigens, exhibit expanded HY-specific T cells that may enhance graft-versus-leukemia (GVL) effects but increase GVHD risk . Targeting Dby HY-like epitopes could refine adoptive immunotherapy strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume